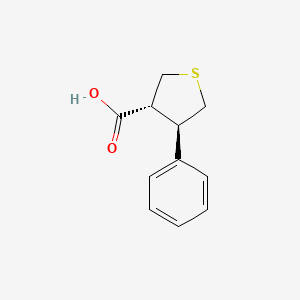

(3R,4R)-4-phenylthiolane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-phenylthiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHZUNEOJIABN-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CS1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of Chiral Thiolane Carboxylic Acid Systems

Advanced Methodologies for Thiolane Ring Construction

The formation of the thiolane core with defined stereochemistry is the primary challenge in the synthesis of (3R,4R)-4-phenylthiolane-3-carboxylic acid. Modern synthetic approaches have moved beyond classical methods to embrace catalytic and stereocontrolled reactions that offer high levels of precision.

Asymmetric Cyclization Strategies to Thiolane Cores

Asymmetric cyclization reactions are powerful tools for constructing chiral rings from achiral or prochiral precursors. Organocatalytic domino reactions, for instance, have emerged as a highly effective strategy for the synthesis of densely functionalized tetrahydrothiophenes. wikipedia.org These reactions often proceed through a cascade of Michael additions and subsequent intramolecular cyclizations, allowing for the creation of multiple stereocenters in a single synthetic operation. For example, a domino Michael/cyclization reaction can be employed to construct highly substituted 4,5-dihydrothiophenes, which can then be reduced to the corresponding thiolanes. scispace.com The stereochemical outcome of these cyclizations is dictated by the chiral catalyst, which orchestrates the facial selectivity of the nucleophilic attacks.

Exploitation of Sulfur-Containing Precursors in Chiral Synthesis

The direct use of chiral sulfur-containing precursors, often derived from the chiral pool, provides an alternative and efficient route to enantiomerically pure thiolanes. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for complex chiral molecules. d-nb.inforesearchgate.net Amino acids, for example, can be converted into chiral sulfur-containing building blocks.

A key strategy involves the stereospecific nucleophilic attack of a sulfur nucleophile on a chiral electrophile. researchgate.netthieme.com For instance, a chiral molecule containing a good leaving group can undergo an SN2 reaction with a sulfur nucleophile, leading to the formation of a C-S bond with inversion of configuration. Subsequent intramolecular cyclization can then furnish the desired thiolane ring with the stereochemistry of the starting material transferred to the product. The success of this approach hinges on the ability to control the stereochemistry of both the initial C-S bond formation and the subsequent ring-closing step.

Stereocontrol in Carboxylic Acid Functionalization

Once the chiral thiolane scaffold is established, the introduction and stereochemical control of the carboxylic acid and phenyl groups at the C3 and C4 positions, respectively, are critical.

Enantioselective Carbon-Carbon Bond Formation at Stereogenic Centers

The formation of the C-C bond to introduce the carboxylic acid precursor at a stereogenic center is a crucial step. While the search results did not provide a direct example for the target molecule, analogous enantioselective syntheses of other carboxylic acids offer valuable insights. For instance, the enantioselective synthesis of (S)-3-carboxy-4-((carboxy)difluoromethyl)phenylalanine has been achieved using a Williams chiral auxiliary. metu.edu.tr This approach involves the diastereoselective alkylation of an enolate derived from an acyclic precursor, where the chiral auxiliary directs the approach of the electrophile. A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary attached to a thiolane precursor could control the stereoselective introduction of a carboxyl group equivalent at the C3 position.

Diastereoselective Approaches to Phenylthiolane Architectures

Achieving the desired trans relationship between the phenyl group at C4 and the carboxylic acid at C3 is a significant challenge. Diastereoselective reactions that can control the relative stereochemistry of these two substituents are essential. One potential strategy involves a conjugate addition of a sulfur nucleophile to an α,β-unsaturated ester bearing a chiral auxiliary and a phenyl group at the β-position. The facial selectivity of the Michael addition would be controlled by the chiral auxiliary, setting the stereocenter at the C4 position. Subsequent intramolecular cyclization would then form the thiolane ring, with the stereochemistry at C3 being influenced by the already established stereocenter at C4.

Catalyst Systems for Asymmetric Induction in Thiolane Synthesis

The choice of catalyst is paramount in achieving high levels of stereoselectivity in the synthesis of chiral thiolanes. Both chiral Lewis acids and organocatalysts have proven to be effective in a variety of asymmetric transformations.

Chiral Lewis acids, which are formed by the complexation of a metal salt with a chiral ligand, can activate substrates towards nucleophilic attack and create a chiral environment around the reaction center. wikipedia.orgscielo.br For the synthesis of thiolanes, a chiral Lewis acid could be used to catalyze a Michael addition of a thiol to an α,β-unsaturated carbonyl compound, thereby establishing a stereocenter that can direct subsequent cyclization. scispace.com

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. researchgate.net For thiolane synthesis, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. metu.edu.trnih.govmetu.edu.tr For instance, a chiral amine-thiourea catalyst could be employed in a domino Michael-aldol reaction to construct the thiolane ring with high diastereo- and enantioselectivity. wikipedia.org The ability to fine-tune the structure of the organocatalyst allows for the optimization of reactivity and selectivity for a specific transformation.

Below is a table summarizing various catalyst systems and their potential applications in the synthesis of chiral thiolanes.

| Catalyst Type | Example Catalyst Structure (General) | Potential Application in Thiolane Synthesis | Expected Stereocontrol |

| Chiral Lewis Acid | Metal-BINOL complexes | Catalytic asymmetric Michael addition of thiols to α,β-unsaturated esters. | Enantioselective formation of the C-S bond. |

| Organocatalyst | Proline and its derivatives | Asymmetric Michael addition followed by intramolecular cyclization. | High diastereo- and enantioselectivity. |

| Organocatalyst | Cinchona alkaloid-derived thioureas | Domino Michael/cyclization reactions of sulfur nucleophiles with α,β-unsaturated aldehydes. | Excellent control over multiple stereocenters. |

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers powerful tools for the enantioselective synthesis of complex molecules. While direct rhodium-catalyzed asymmetric synthesis of this compound has not been extensively documented, analogous reactions provide a framework for potential synthetic routes. Rhodium complexes have demonstrated high efficiency in catalyzing the asymmetric hydrogenation of β-substituted-β-thio-α,β-unsaturated esters, which could serve as precursors to chiral thiolane systems. researchgate.net For instance, a rhodium catalyst could potentially be employed in the asymmetric hydrogenation of a suitably substituted thiophene (B33073) precursor, followed by further functionalization to yield the desired product.

Another plausible approach involves the rhodium-catalyzed asymmetric hydrogenation of 2-substituted 4H-thiochromenes, which has been shown to produce chiral thiochromanes with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of substituted thiolanes. The general strategy would involve the synthesis of a prochiral unsaturated precursor containing the phenyl and carboxyl functionalities, which would then be subjected to asymmetric hydrogenation using a chiral rhodium catalyst to establish the desired stereocenters.

The following table summarizes representative rhodium-catalyzed asymmetric hydrogenations that could be conceptually adapted for the synthesis of chiral thiolanes.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Rh/ZhaoPhos | β-substituted-β-thio-α,β-unsaturated esters | Chiral organic sulfides | Up to >99% |

| Rh/Chiral Ligand | 2-substituted 4H-thiochromenes | Chiral thiochromanes | 86-99% |

Organocatalytic Strategies for Stereocontrol

Organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of heterocyclic compounds, often proceeding through domino reactions that efficiently build molecular complexity. scienceopen.com The synthesis of highly functionalized, optically active tetrahydrothiophenes can be achieved through organocatalytic domino Michael-aldol reactions. nih.govcapes.gov.br This approach typically involves the reaction of a sulfur-containing nucleophile with an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine, such as a prolinol derivative.

A potential organocatalytic route to this compound could involve a domino Michael/cyclization reaction. rhhz.net For example, the reaction of a thioamide with an (E)-α-nitrostyrene derivative in the presence of a chiral organocatalyst could furnish a highly substituted dihydrothiophene. rhhz.net Subsequent reduction and functional group manipulation would then lead to the target molecule. The stereochemical outcome of such reactions is often controlled by the chiral catalyst, which directs the approach of the reactants to form the desired stereoisomer. researchgate.net

The asymmetric organocatalytic sulfa-Michael addition of a sulfur nucleophile to a suitable Michael acceptor is another viable strategy. metu.edu.tr For instance, the addition of a thiol to a cinnamate (B1238496) derivative, followed by an intramolecular cyclization, could construct the desired 3,4-disubstituted thiolane ring with high stereocontrol. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, are particularly effective in these transformations. metu.edu.tr

The table below illustrates the potential of organocatalytic domino reactions for the synthesis of substituted tetrahydrothiophenes.

| Catalyst Type | Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral secondary amine | Michael-aldol domino | 2-mercapto-1-phenylethanone, α,β-unsaturated aldehydes | Tetrahydrothiophene carbaldehydes | Diastereomerically pure | Up to 96% |

| Chiral bifunctional catalyst | Sulfa-Michael/cyclization | 1,4-dithiane-2,5-diol, trans-β-nitrostyrenes | Polyfunctionalized tetrahydrothiophenes | Up to 96:4 | Up to 70% |

Derivatization from Pre-existing Chiral Scaffolds

Conversion of Related Heterocycles to Thiolane Derivatives

The synthesis of this compound can also be envisioned through the derivatization of pre-existing chiral heterocycles. A plausible strategy involves starting with a readily available chiral thiophene precursor. nih.gov For example, a chiral 3-substituted thiophene bearing a precursor to the carboxylic acid group could undergo stereoselective reduction of the thiophene ring to a thiolane. Subsequent functionalization at the 4-position with a phenyl group would lead to the target molecule. The stereochemistry of the final product would be directed by the initial chirality of the starting material and the stereoselectivity of the subsequent transformations.

Another approach could involve the conversion of other chiral sulfur-containing heterocycles. researchgate.net For instance, a chiral thiopyran or a related six-membered ring could potentially undergo a ring-contraction reaction to form the desired five-membered thiolane ring. Such transformations often require specific functional group handles on the starting heterocycle to facilitate the desired rearrangement.

Late-Stage Stereoselective Introduction of Carboxylic Acid Moieties

An alternative synthetic strategy involves the late-stage introduction of the carboxylic acid group onto a pre-existing chiral 4-phenylthiolane scaffold. This approach is advantageous as it allows for the diversification of functionality at a later stage in the synthesis. One potential method is the stereoselective C-H carboxylation of a chiral 3-phenylthiolane. While direct C(sp3)-H carboxylation is challenging, recent advances in catalysis have shown promise in this area. chemrxiv.org A chiral palladium catalyst, for example, could potentially direct the carboxylation to the desired position with high stereoselectivity.

Alternatively, a functional group at the 3-position of a chiral 4-phenylthiolane could be converted to a carboxylic acid. For instance, a hydroxyl or an amino group could be transformed into a nitrile, which can then be hydrolyzed to the corresponding carboxylic acid. The stereochemical integrity of the chiral centers would need to be maintained throughout these transformations. The development of catalytic asymmetric methods for the acetalization of carboxylic acids also presents possibilities for the enantioselective modification of related structures. nih.gov

The table below outlines conceptual late-stage functionalization approaches.

| Precursor Scaffold | Reaction Type | Reagent/Catalyst | Potential Product |

| Chiral 3-phenylthiolane | Stereoselective C-H Carboxylation | Chiral Pd(II) catalyst, CO2 | This compound |

| Chiral 4-phenylthiolane-3-ol | Oxidation and Carboxylation | Oxidizing agent, Carboxylating agent | This compound |

Chemical Reactivity and Transformation Pathways of 3r,4r 4 Phenylthiolane 3 Carboxylic Acid and Its Analogs

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for synthetic modification, primarily through nucleophilic acyl substitution. openstax.orgresearchgate.net These reactions involve the replacement of the hydroxyl (-OH) group by another nucleophile. However, due to the poor leaving group ability of the hydroxide ion (HO⁻), direct substitution is often inefficient. libretexts.orgmasterorganicchemistry.com Consequently, the carboxylic acid is typically first converted into a more reactive derivative. pressbooks.pub

To facilitate nucleophilic attack, (3R,4R)-4-phenylthiolane-3-carboxylic acid can be transformed into several activated intermediates, most notably acid chlorides, esters, and amides.

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) is a standard method for converting carboxylic acids into highly reactive acid chlorides. libretexts.org In this reaction, the hydroxyl group is transformed into an acyl chlorosulfite, which is an excellent leaving group, allowing for subsequent attack by a chloride ion. libretexts.org

Esterification: Esters can be formed through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common approach. libretexts.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it leads to an acid-base reaction forming a stable ammonium carboxylate salt. libretexts.org To form an amide, the carboxylic acid is typically converted to a more reactive form, such as an acid chloride, which then readily reacts with an amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct formation of an amide by activating the carboxylic acid. libretexts.org

| Derivative | Reagent(s) | Product |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | (3R,4R)-4-phenylthiolane-3-carbonyl chloride |

| Ester (e.g., Methyl ester) | Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄) | Methyl (3R,4R)-4-phenylthiolane-3-carboxylate |

| Amide | 1. SOCl₂ 2. Amine (R₂NH) | (3R,4R)-N,N-dialkyl-4-phenylthiolane-3-carboxamide |

Nucleophilic acyl substitution reactions proceed via a general two-step mechanism: nucleophilic addition followed by elimination. openstax.orgpressbooks.pub

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the acyl group. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with an sp³-hybridized carbon. openstax.orgpressbooks.pub

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the most stable (weakest base) leaving group. masterorganicchemistry.comlibretexts.org

The reactivity of carboxylic acid derivatives is inversely related to the basicity of the leaving group. libretexts.org Acid chlorides are the most reactive as chloride (Cl⁻) is a very weak base. Carboxylic acids and esters have intermediate reactivity, while amides are the least reactive due to the strongly basic nature of the amide leaving group (R₂N⁻). This reactivity hierarchy dictates that more reactive derivatives can be readily converted into less reactive ones. pressbooks.pub

Reactivity of the Thiolane Ring System

The thiolane ring, a saturated five-membered sulfur-containing heterocycle, possesses its own distinct reactivity, centered on the sulfur atom and the carbon-sulfur bonds.

The C-S bonds in the thiolane ring can be cleaved under certain conditions, leading to ring-opening. A common and synthetically useful ring-opening reaction is desulfurization.

Desulfurization: Reductive desulfurization can be achieved using reagents like Raney nickel. This process involves the hydrogenolysis of both C-S bonds, effectively removing the sulfur atom from the ring and resulting in a saturated acyclic carbon chain. tandfonline.comresearchgate.net For this compound, this would lead to the formation of a substituted pentanoic acid derivative.

While less common for simple thiolanes, ring-expansion reactions can be envisioned. Such transformations typically involve the formation of an intermediate that can undergo rearrangement. For example, reactions of thiophenes with aluminium(I) reagents have been shown to induce C-S bond activation and ring-expansion. rsc.org

The sulfur atom in the thiolane ring exists in the +2 oxidation state and is susceptible to both oxidation and reduction.

Oxidation: The thioether functionality of the thiolane ring can be readily oxidized. The reaction can be controlled to yield either the sulfoxide or the sulfone, depending on the oxidant and reaction conditions. dicp.ac.cnnih.gov Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The initial oxidation yields the corresponding this compound 1-oxide (a sulfoxide). Further oxidation of the sulfoxide produces this compound 1,1-dioxide (a sulfone). nih.gov The rate of conversion from the sulfide to the sulfoxide is typically influenced by electron-donating substituents on the ring, while the subsequent oxidation to the sulfone is affected differently. nih.gov

| Transformation | Reagent(s) | Product | Sulfur Oxidation State |

|---|---|---|---|

| Oxidation to Sulfoxide | 1 eq. H₂O₂ or m-CPBA | This compound 1-oxide | +4 |

| Oxidation to Sulfone | ≥2 eq. H₂O₂ or m-CPBA | This compound 1,1-dioxide | +6 |

Reduction: The sulfoxides and sulfones can be reduced back to the thioether. Various reducing agents can accomplish this transformation.

Electrophilic and Nucleophilic Reactions at the Phenyl Moiety

The phenyl group attached to the thiolane ring behaves as a typical aromatic system, primarily undergoing electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orglkouniv.ac.in The substituent already present on the ring—in this case, the thiolane group attached via a C-C bond—directs the position of the incoming electrophile. As an alkyl group, the thiolane substituent is an activating group that directs incoming electrophiles to the ortho and para positions of the phenyl ring. study.com This is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. lkouniv.ac.in

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. makingmolecules.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). lkouniv.ac.in

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl (-R) or acyl (-COR) group using an alkyl/acyl halide with a Lewis acid catalyst. lkouniv.ac.in

| Reaction | Reagent(s) | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (3R,4R)-4-(2-nitrophenyl)thiolane-3-carboxylic acid and (3R,4R)-4-(4-nitrophenyl)thiolane-3-carboxylic acid |

| Bromination | Br₂, FeBr₃ | (3R,4R)-4-(2-bromophenyl)thiolane-3-carboxylic acid and (3R,4R)-4-(4-bromophenyl)thiolane-3-carboxylic acid |

| Acylation | CH₃COCl, AlCl₃ | (3R,4R)-4-(4-acetylphenyl)thiolane-3-carboxylic acid (para product typically predominates due to sterics) |

Nucleophilic Reactions: The electron-rich phenyl ring is generally resistant to nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups, which are absent in this molecule. Therefore, such reactions are not a typical pathway for this compound under standard conditions.

Aromatic Substitution Patterns and Regioselectivity

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The thiolane ring, being a saturated alkyl substituent, acts as a weak activating group and an ortho, para-director. This directing effect is primarily due to the electron-donating inductive effect of the alkyl group, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. pressbooks.publibretexts.org

Consequently, electrophiles will preferentially add to the positions ortho (C-2' and C-6') and para (C-4') to the point of attachment of the thiolane ring. The steric bulk of the thiolane ring may hinder attack at the ortho positions, potentially favoring the para product. The carboxylic acid group is sufficiently removed from the phenyl ring that its electron-withdrawing character has a negligible effect on the regioselectivity of electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions applicable to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Employing bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to install a halogen atom. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Reacting with an alkyl halide or acyl halide in the presence of a Lewis acid to form a new carbon-carbon bond. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid to add a sulfonic acid group (-SO₃H). masterorganicchemistry.com

The precise ratio of ortho to para substitution products will depend on the specific electrophile and reaction conditions.

Functionalization of the Phenyl Ring in Stereoselective Contexts

The chiral nature of this compound introduces the possibility of stereoselective functionalization of the phenyl ring. While the existing chiral centers are several bonds away from the phenyl ring, they can still influence the approach of chiral reagents or catalysts. This can lead to diastereoselective reactions if a new stereocenter is formed, or kinetic resolution if a racemic mixture of a chiral reagent is used.

Stereoselective functionalization can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. For instance, directed metalation, where a coordinating group on the molecule directs a metalating agent (like an organolithium reagent) to a specific position, could be employed. Subsequent reaction with an electrophile would then yield a functionalized product with high regioselectivity. The stereochemistry of the thiolane ring could influence the conformation of the molecule, potentially creating a steric environment that favors the approach of a reagent from a particular face.

Investigating Intramolecular Reactions and Rearrangements

The proximity of the carboxylic acid group to the thiolane ring and the phenyl group allows for a range of intramolecular reactions and rearrangements. These processes are often influenced by "proximity effects," where the close spatial relationship of functional groups leads to unique reactivity.

Proximity Effects on Reaction Pathways Driven by Intramolecular Carboxylic Acids

The carboxylic acid group in this compound can act as an internal nucleophile or a general acid/base catalyst, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orglibretexts.org This can lead to accelerated reaction rates and retention of stereochemistry at a reacting center.

The trans stereochemistry of the phenyl and carboxyl groups in this compound would influence the feasibility of such intramolecular reactions, as the ring conformation must allow the participating groups to adopt a suitable orientation for reaction.

Cyclization and Fragmentation Processes of Thiolane Systems

The thiolane ring itself can undergo various cyclization and fragmentation reactions, often initiated by the functional groups attached to it. The presence of the sulfur atom, with its lone pairs of electrons, can influence these processes.

Cyclization: Intramolecular reactions involving the carboxylic acid and a suitable functional group on the phenyl ring could lead to the formation of new fused ring systems. For example, if a hydroxyl or amino group were introduced at the ortho position of the phenyl ring, acid-catalyzed cyclization could lead to the formation of a six- or seven-membered ring containing the sulfur atom and an ester or amide linkage. The success of such cyclizations depends on the conformational flexibility of the thiolane ring and the energetic favorability of the resulting ring system.

Fragmentation: Fragmentation of the thiolane ring can be induced under various conditions, such as thermolysis, photolysis, or mass spectrometry. The fragmentation pathways are influenced by the substituents on the ring, which direct bond cleavage to form the most stable radical or ionic intermediates. mdpi.com For this compound, fragmentation could be initiated by decarboxylation, followed by cleavage of the thiolane ring. The presence of the phenyl group can stabilize radical or cationic intermediates at the C-4 position, influencing the regioselectivity of ring cleavage.

Studies on related sulfur-containing heterocycles show that fragmentation can be a complex process, often leading to a mixture of products. nih.gov The specific fragmentation pattern of this compound would require detailed experimental investigation.

Computational and Theoretical Studies on 3r,4r 4 Phenylthiolane 3 Carboxylic Acid

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in building a foundational understanding of the molecule's three-dimensional structure and the distribution of its electrons. These calculations offer a level of detail that is often complementary to experimental techniques.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (3R,4R)-4-phenylthiolane-3-carboxylic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles. scielo.org.mxresearchgate.net These calculations are performed by solving the Schrödinger equation in an approximate manner, where the electron density is used as the fundamental variable. The B3LYP functional combined with a basis set like 6-311G(d,p) is a common choice for such calculations, providing a balance between accuracy and computational cost. materialsciencejournal.orgmdpi.com The resulting optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface.

Table 1: Representative Geometric Parameters from DFT Calculations (Note: The following data is illustrative of typical DFT results and not specific to this compound, as direct literature is unavailable.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.819 | ||

| C-C (ring) | 1.545 | ||

| C=O | 1.215 | ||

| O-H | 0.970 | ||

| C-S-C | 93.5 | ||

| C-C-C (ring) | 105.2 | ||

| O=C-O | 123.0 | ||

| H-O-C | 108.5 | ||

| C-C-C-S | 25.7 |

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.govnih.gov

In addition to HOMO-LUMO analysis, understanding the charge distribution within the molecule is vital. This can be visualized through molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecule's surface. scielo.org.mx These maps are useful for predicting where the molecule is likely to interact with other charged or polar species. For this compound, the carboxylic acid group would be expected to be a region of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 2: Illustrative Electronic Properties (Note: This data is for exemplary purposes and not specific to the title compound.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.

For a chemical reaction to occur, the reactants must overcome an energy barrier known as the activation energy. Computational methods can be used to locate the transition state, which is the highest point on the reaction pathway, and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy. This information is invaluable for predicting the rate of a reaction. Furthermore, these studies can identify any reaction intermediates, which are temporary species that are formed and consumed during the course of the reaction.

The specific stereochemistry of this compound, with its two chiral centers, creates a distinct chiral environment. This chirality can have a profound influence on the selectivity of its reactions. When reacting with other chiral molecules, one enantiomer may react faster than the other, a phenomenon known as kinetic resolution. Computational studies can model the interactions between the chiral molecule and a reactant, helping to explain the origin of this selectivity. nih.gov By comparing the activation energies for the different possible reaction pathways leading to different stereoisomeric products, it is possible to predict which product will be favored.

Molecular Dynamics Simulations for Dynamic Behavior

Detailed computational studies, specifically employing molecular dynamics (MD) simulations to elucidate the dynamic behavior of this compound, are not extensively available in publicly accessible scientific literature. While MD simulations are a powerful tool for understanding the conformational landscape and dynamic properties of molecules, specific research applying this technique to this particular phenylthiolane derivative appears to be limited.

Exploration of Solvent Effects on Conformation and Reactivity

The influence of different solvents on the conformation and reactivity of this compound has not been a direct subject of published molecular dynamics simulation studies. Generally, the polarity and hydrogen-bonding capabilities of a solvent can significantly impact the conformational preferences of a solute by stabilizing or destabilizing various intramolecular interactions. For a molecule like this compound, solvents could influence the orientation of the phenyl and carboxylic acid groups relative to the thiolane ring. However, without specific simulation data, any discussion remains speculative.

Ligand-Substrate Interactions in Catalytic Systems

There is a lack of specific research detailing the ligand-substrate interactions of this compound within catalytic systems through molecular dynamics simulations. In a hypothetical catalytic scenario, MD simulations could model how the molecule docks into the active site of an enzyme or coordinates with a metal catalyst. Such simulations would provide insights into the binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding, which are crucial for understanding its potential as a substrate or inhibitor. Unfortunately, no such studies have been found for this specific compound.

Applications and Advanced Synthetic Utility Excluding Biological/clinical Use

Asymmetric Catalysis and Ligand Design

Chiral sulfur-containing compounds are well-established as effective ligands and catalysts in asymmetric synthesis. The thiolane moiety, in particular, offers a stable and stereochemically defined backbone for the design of novel catalytic systems.

The carboxylic acid group of (3R,4R)-4-phenylthiolane-3-carboxylic acid serves as a versatile handle for its covalent attachment to metal centers or for its derivatization into other coordinating groups. This allows for the development of a variety of chiral ligands. For instance, the carboxylic acid can be converted into amides, esters, or alcohols, which can then act as coordinating sites in a metal complex. The sulfur atom within the thiolane ring can also act as a soft donor atom, making it suitable for coordinating with a range of transition metals commonly used in catalysis, such as palladium, rhodium, and copper.

The stereochemically defined phenyl group at the C4 position can play a crucial role in creating a specific chiral environment around the metal center. This steric influence is critical for inducing enantioselectivity in catalytic reactions. The rigid five-membered ring structure of the thiolane backbone helps to lock the conformation of the ligand, which is a desirable feature for effective stereochemical control.

Table 1: Potential Ligand Derivatives from this compound

| Derivative | Potential Coordinating Atoms | Target Metal Catalysts |

| Amide | O, S | Rh, Ru, Ir |

| Ester | O, S | Pd, Cu |

| Amino alcohol | N, O, S | Ti, Zn |

| Phosphine | P, S | Pd, Rh, Au |

This table represents hypothetical derivatives and their potential applications based on known principles of ligand design.

Ligands derived from chiral thiolanes have been successfully employed in a variety of enantioselective transformations. It is anticipated that ligands derived from this compound could be effective in reactions such as:

Asymmetric Hydrogenation: Chiral phosphine-sulfide ligands are known to be effective in the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of olefins and ketones.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation often utilizes chiral ligands to control the stereochemical outcome. The sulfur atom and a derivatized carboxylic acid could form a bidentate ligand suitable for this transformation.

Asymmetric Conjugate Addition: Copper- and rhodium-catalyzed conjugate additions of organometallic reagents to enones are benchmark reactions for testing the efficacy of new chiral ligands.

The specific trans configuration of the phenyl and carboxylic acid groups would create a unique chiral pocket, potentially leading to high levels of enantioselectivity for specific substrates.

Role as Key Building Blocks in Complex Molecule Synthesis

The enantiomerically pure structure of this compound makes it a valuable chiral building block for the synthesis of more complex molecules, particularly those containing multiple stereocenters.

The thiolane ring can serve as a template for the synthesis of other heterocyclic systems. For example, ring-opening of the thiolane followed by functional group manipulation and subsequent cyclization could lead to the formation of chiral thiopyrans, or even nitrogen- or oxygen-containing heterocycles, while retaining the stereochemical information from the original thiolane. The carboxylic acid and phenyl groups can be further functionalized to introduce additional complexity and points of diversity.

In the synthesis of complex natural products or pharmacologically active molecules, the control of multiple stereogenic centers is paramount. Starting with a chiral building block like this compound allows for the direct incorporation of two defined stereocenters. Subsequent reactions can be designed to be diastereoselective, controlled by the existing stereochemistry of the thiolane ring. This approach significantly simplifies the synthesis and purification of complex chiral molecules.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product |

| Reduction of Carboxylic Acid | LiAlH₄ or BH₃ | (3R,4R)-4-phenylthiolan-3-yl)methanol |

| Curtius Rearrangement | DPPA, heat | (3R,4R)-4-phenylthiolan-3-amine |

| Ring-Opening | Raney Nickel | Chiral acyclic phenyl-substituted carboxylic acid |

| Sulfide Oxidation | m-CPBA or H₂O₂ | Chiral sulfoxide or sulfone |

This table illustrates potential synthetic modifications to generate other valuable chiral building blocks.

Contributions to Material Science and Organic Electronics

Thiophene-containing molecules are of significant interest in material science, particularly in the field of organic electronics, due to their electronic properties. Chiral thiophene (B33073) derivatives are being explored for their potential in creating materials with unique chiroptical properties.

While the saturated thiolane ring in this compound does not possess the conjugation of a thiophene ring, it can be a precursor to such materials. Dehydrogenation of the thiolane ring could potentially lead to a chiral thiophene-3-carboxylic acid derivative. The incorporation of chirality into conjugated polymers and small molecules can influence their solid-state packing and thin-film morphology, which in turn affects their charge transport properties and their interaction with circularly polarized light.

Furthermore, chiral organic molecules can be used to induce chirality in inorganic nanomaterials, leading to hybrid materials with novel optical and electronic properties. The carboxylic acid group provides a convenient anchor point for attaching the molecule to the surface of nanoparticles.

Design of Thiolane-Based Organic Semiconductors

There is no current research or published data to support the use of This compound as a component in the design or synthesis of thiolane-based organic semiconductors. The saturated nature of the thiolane ring in this specific compound does not lend itself to the extended π-conjugation that is a fundamental requirement for semiconductor properties. Organic semiconductors typically rely on unsaturated, aromatic systems, such as polythiophenes, to facilitate charge transport. The structural characteristics of This compound make it unsuitable for such applications in its current form.

Table 1: Electronic Properties of this compound for Semiconductor Applications

| Property | Value |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Data not available |

| Lowest Unoccupied Molecular Orbital (LUMO) | Data not available |

| Band Gap | Data not available |

Note: The data in this table is not available as the compound is not used in semiconductor applications and its electronic properties have not been reported in this context.

Integration into Advanced Functional Materials

There is no evidence in the current body of scientific literature to suggest that This compound has been integrated into advanced functional materials such as conductive polymers, metal-organic frameworks (MOFs), or other composite materials for non-biological applications. The specific stereochemistry and functional groups of the molecule have not been identified as imparting desirable properties for these types of materials. Research in advanced functional materials is extensive, but it has not encompassed this particular phenylthiolane derivative.

Table 2: Potential for Integration of this compound in Functional Materials

| Material Type | Potential for Integration | Reported Examples |

|---|---|---|

| Conductive Polymers | Not reported | 0 |

| Metal-Organic Frameworks (MOFs) | Not reported | 0 |

| Self-Assembling Monolayers | Not reported | 0 |

Note: This table indicates a lack of reported integration of the specified compound in these material types based on a comprehensive literature search.

Advanced Analytical Techniques for Mechanistic Elucidation and Structural Proof

High-Resolution Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for the structural verification of (3R,4R)-4-phenylthiolane-3-carboxylic acid, offering non-destructive analysis of its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiolane ring, the phenyl group, and the carboxylic acid. The protons at the chiral centers, H3 and H4, are of particular interest. Their chemical shifts and coupling constants (J-values) are highly sensitive to their relative orientation (cis/trans). For the specified (3R,4R) isomer, a cis relationship exists between the carboxylic acid and the phenyl group. This stereochemistry influences the dihedral angles between adjacent protons, which can be correlated to specific J-values through the Karplus equation. The phenyl protons typically appear as a multiplet in the aromatic region (~7.2-7.5 ppm), while the aliphatic protons of the thiolane ring would resonate at lower frequencies (~2.5-4.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield shift (>10 ppm). researchgate.net

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the carboxylic acid (~170-180 ppm), the aromatic carbons of the phenyl ring (~125-145 ppm), and the aliphatic carbons of the thiolane ring, including the methine carbons C3 and C4, and the methylene (B1212753) carbons C2 and C5 (~30-60 ppm). libretexts.org The precise chemical shifts help confirm the carbon skeleton of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | Exchangeable with D₂O. researchgate.net |

| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | Five protons on the aromatic ring. |

| Methine (H3) | 3.5 - 4.0 | Multiplet | Adjacent to the carboxylic acid group. |

| Methine (H4) | 3.5 - 4.0 | Multiplet | Adjacent to the phenyl group. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com Overlapping this broad feature are the sharper C-H stretching vibrations from the phenyl and thiolane groups (~2850-3100 cm⁻¹). vscht.cz A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is anticipated around 1700-1725 cm⁻¹. libretexts.org Other key absorptions include C-C stretching in the aromatic ring (~1450-1600 cm⁻¹) and the C-S stretching of the thiolane ring, which is typically weaker and found at lower wavenumbers. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is weak in Raman, the C=O stretch gives a strong signal. The symmetric vibrations of the phenyl ring and the C-S bond of the thiolane ring are often more prominent in the Raman spectrum compared to the IR spectrum, aiding in the complete vibrational assignment.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Phenyl/Thiolane (-CH) | C-H Stretch | 2850 - 3100 | Medium |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its chemical formula (C₁₁H₁₂O₂S).

The fragmentation pattern observed in the mass spectrum offers structural proof. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For this specific molecule, cleavage of the thiolane ring and loss of the phenyl group would also lead to characteristic fragment ions. For instance, alpha-cleavage next to the sulfur atom is a common fragmentation pathway for sulfides. miamioh.edu By analyzing these fragments, the connectivity of the molecule can be pieced together, confirming the proposed structure. MS can also be coupled with liquid chromatography (LC-MS) to monitor the progress of its synthesis, identifying intermediates and byproducts in real-time.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While NMR can establish the relative stereochemistry (cis or trans), single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry (R/S configuration) of a chiral molecule, provided a suitable crystal can be grown. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For this compound, an X-ray crystal structure would unequivocally confirm the (3R,4R) configuration. Furthermore, it would provide invaluable information about the solid-state conformation of the molecule, including the pucker of the five-membered thiolane ring and the orientation of the phenyl and carboxylic acid substituents. Bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups in the crystal lattice, would also be determined with high precision.

Kinetic and Thermodynamic Studies of Reactions

Understanding the reactivity of this compound requires kinetic and thermodynamic studies. Kinetic experiments, which measure reaction rates under various conditions (e.g., temperature, concentration, catalyst), can elucidate the reaction mechanism. For example, studying the rate of esterification or amidation of the carboxylic acid group would provide insight into the steric and electronic effects of the adjacent phenylthiolane ring.

Thermodynamic studies, often performed using techniques like calorimetry, determine the energy changes (enthalpy, entropy, and Gibbs free energy) associated with a reaction. These values indicate the position of the chemical equilibrium and the spontaneity of a process. Such studies are essential for optimizing synthetic procedures and understanding the stability of the compound and its derivatives.

Future Directions and Emerging Research Opportunities

Novel Synthetic Approaches and Sustainable Methodologies for Thiolane Chemistry

The future development of therapeutics and materials based on the thiolane framework hinges on the availability of efficient and environmentally benign synthetic methods. nih.gov While significant research has focused on the aromatic analogue, thiophene (B33073), many emerging principles in synthetic chemistry can be adapted and applied to saturated systems like thiolane.

Green Chemistry and Atom Economy: Modern synthetic efforts are increasingly geared towards sustainability, minimizing waste and the use of hazardous materials. benthamscience.com For thiolane chemistry, this involves exploring:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials combine in a single step to form a complex product, are highly atom-economical. acs.org Developing MCRs in aqueous media, potentially using supramolecular catalysts like cyclodextrins to enhance solubility and reactivity of organic substrates, represents a significant green approach. acs.org

Alternative Sulfur Sources: Novel synthetic routes for sulfur heterocycles have utilized sources like potassium sulfide or elemental sulfur, moving away from more complex or hazardous thiol-containing reagents. nih.gov

Catalysis: The development of metal-free catalytic systems is a key goal of green chemistry, as it minimizes metal toxicity and contamination. nih.gov Concurrently, research into highly efficient metal-catalyzed processes, such as those using copper or rhodium, continues to offer pathways to complex derivatives with high regioselectivity. nih.gov

Advanced Synthetic Techniques: Beyond green chemistry principles, other innovative techniques are being explored:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and scalability compared to traditional batch processes.

Photochemistry: Light-induced reactions, such as thiol-ene "click" chemistry, are known for their high efficiency, rapid rates, and insensitivity to oxygen, making them powerful tools for synthesis and surface modification. researchgate.net

Biomimetic Synthesis: Studying the biosynthetic pathways of naturally occurring thiolane-containing compounds can provide inspiration for developing novel, highly selective laboratory syntheses. nih.gov

| Methodology | Key Advantages | Potential Challenges | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Discovery of new, effective reaction pathways. | acs.org |

| Aqueous Supramolecular Catalysis | Environmentally benign solvent (water), catalyst reusability, enhanced reaction rates. | Substrate solubility, catalyst stability. | acs.org |

| Photochemical Methods (e.g., Thiol-Ene) | Rapid, high-yielding, oxygen-insensitive, spatial and temporal control. | Requires specialized equipment, potential for side reactions. | researchgate.net |

| Metal-Free Approaches | Avoids toxic metal contamination, advances green chemistry. | May require harsher reaction conditions compared to catalyzed reactions. | nih.gov |

Exploration of Undiscovered Reactivity Patterns of Phenylthiolane Carboxylic Acids

The reactivity of (3R,4R)-4-phenylthiolane-3-carboxylic acid is primarily dictated by the carboxylic acid group, but is also influenced by the stereochemistry and electronic nature of the phenylthiolane scaffold. Understanding this interplay is crucial for designing new transformations and applications.

The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is well-established, with a typical order of acyl chlorides > acid anhydrides > thioesters > carboxylic acids/esters > amides. libretexts.orglibretexts.org This trend is governed by the stability of the leaving group and electronic effects at the carbonyl carbon. libretexts.orgyoutube.com

Future research should focus on:

Activation of the Carboxylic Acid: Exploring methods to convert the relatively unreactive carboxylic acid into more active forms, such as acyl chlorides, esters, or amides, is a fundamental step. The high reactivity of acyl chlorides and anhydrides makes them valuable laboratory reagents for further transformations. libretexts.orgmsu.edu

Influence of the Thiolane Ring: Investigating how the sulfur atom in the thiolane ring influences the reactivity of the adjacent carboxylic acid is a key research question. The sulfur atom's ability to participate in reactions, either through direct coordination or by influencing the electronic environment, could lead to unique reactivity patterns not observed in simple cycloalkane carboxylic acids.

Stereoselective Reactions: The fixed stereochemistry of the (3R,4R) isomer provides a platform for developing highly stereoselective reactions. The phenyl and carboxylic acid groups create a specific steric and electronic environment that can be exploited to control the approach of reagents, leading to the synthesis of complex, stereochemically defined molecules.

Ring-Opening Reactions: Investigating conditions that could lead to the selective opening of the thiolane ring would create pathways to novel linear sulfur-containing compounds, further expanding the synthetic utility of this scaffold.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, accelerating research and reducing the need for trial-and-error experimentation. For this compound, computational modeling can offer profound insights.

Methods and Applications:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, determine electronic structure, and predict spectroscopic properties. nih.gov This allows for the calculation of parameters like HOMO-LUMO energy gaps, which are crucial for understanding reactivity and potential applications in electronics. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological targets.

Quantum Chemistry Methods: High-level ab initio methods can be employed to map reaction pathways and calculate transition state energies, allowing for the prediction of reaction kinetics and mechanisms. nih.gov Such studies can help explain the relationship between a molecule's structural parameters and its biological or chemical activity. nih.gov

AI and Machine Learning: Emerging artificial intelligence and machine learning models can be trained on existing chemical data to predict properties of new molecules. youtube.com These tools could be used to screen virtual libraries of this compound derivatives for desired characteristics, such as binding affinity to a specific protein or suitability for a materials science application. youtube.com

| Computational Method | Predicted Properties / Insights | Relevance to Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), reactivity indices (Fukui functions). | Understanding chemical reactivity, predicting spectroscopic data, designing molecules for electronics. | nih.govmdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects. | Simulating behavior in solution, predicting binding modes to biological targets. | acs.org |

| Ab Initio Quantum Chemistry | Reaction mechanisms, transition state energies, kinetic parameters. | Elucidating reaction pathways, designing more efficient syntheses. | nih.gov |

| AI / Machine Learning | Property prediction (e.g., solubility, toxicity), virtual screening. | Accelerating drug discovery and materials design by prioritizing experimental work. | youtube.com |

Interdisciplinary Research with Related Fields in Organic and Materials Science

The unique structural features of this compound make it an attractive building block for creating novel materials through interdisciplinary collaboration. The combination of organic chemistry with materials science, polymer science, and nanotechnology can unlock new applications. youtube.com

Polymer and Materials Science:

Functional Polymers: The carboxylic acid group can be used as a handle to incorporate the thiolane unit into polymer backbones or as a pendant group, for example, through esterification or amidation reactions. The resulting polymers could exhibit unique thermal, mechanical, or optical properties due to the presence of the sulfur-containing ring.

Thiol-X Chemistries: The broader field of "thiol-x" chemistries, including the highly efficient thiol-ene and thiol-yne reactions, is a cornerstone of modern materials science. researchgate.net These reactions are used to create cross-linked networks for coatings, adhesives, and biomaterials. researchgate.netresearchgate.net Derivatives of the title compound could serve as novel monomers or cross-linkers in these systems.

Biomaterials and Surface Modification:

Bioconjugation: The molecule could be functionalized and attached to biological macromolecules, such as proteins or DNA, for applications in diagnostics or targeted drug delivery.

Surface Functionalization: The compound could be used to modify surfaces, altering their properties like wettability, adhesion, or biocompatibility. The thiol-ene reaction, for instance, is a powerful tool for grafting molecules onto surfaces with spatial and temporal control. researchgate.net

Optoelectronics:

Organic Electronics: Thiophene-based materials are widely studied for their use in organic electronics due to their conjugated π-systems. mdpi.com While the saturated thiolane ring does not possess this conjugation, its derivatives could be used as insulating or structural components in more complex device architectures or as precursors to conjugated materials.

The future of research on this compound is rich with possibility. By leveraging sustainable synthetic methods, exploring its fundamental reactivity, applying advanced computational tools, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for (3R,4R)-4-phenylthiolane-3-carboxylic acid, and how can stereochemical purity be ensured during synthesis?

Methodological Answer:

- Multi-step synthesis : Utilize ring-closing strategies involving sulfur-containing precursors (e.g., thiols or disulfides) and chiral auxiliaries to form the thiolane ring. For example, describes a multi-step synthesis of a related piperidine-carboxylic acid using iterative coupling and deprotection steps, which can be adapted for thiolane systems.

- Stereochemical control : Employ chiral catalysts (e.g., asymmetric hydrogenation) or chiral starting materials (e.g., D-glucose derivatives, as in ) to enforce the (3R,4R) configuration.

- Purity validation : Monitor enantiomeric excess via chiral HPLC or polarimetry ([α]D measurements, as in ) .

Q. How can the absolute configuration of this compound be experimentally determined?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., via salt formation) and solve the crystal structure to confirm stereochemistry. demonstrates this approach for a pyrrolidine-carboxylic acid derivative, where the absolute configuration was confirmed using a chiral starting material and X-ray diffraction .

- Comparative optical rotation : Compare experimental [α]D values with literature data for analogous (3R,4R)-configured compounds .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm regiochemistry and detect diastereomeric impurities (e.g., coupling constants for vicinal protons on the thiolane ring).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and isotopic patterns.

- Infrared Spectroscopy (IR) : Identify carboxylic acid C=O stretching (~1700 cm) and S–C bonds (~600–700 cm) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during large-scale synthesis?

Methodological Answer:

- Kinetic resolution : Use enzymes (e.g., lipases) or chiral stationary phases in preparative HPLC to separate enantiomers.

- Crystallization-induced diastereomer resolution : Convert the compound into a diastereomeric salt (e.g., with a chiral amine) and exploit differential solubility, as shown in for similar systems .

- Process analytical technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization in real time .

Q. What experimental strategies are effective for studying the enzyme inhibition potential of this compound?

Methodological Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants () against target enzymes (e.g., glycosidases or proteases). details antibacterial studies of a Cr(III)-carboxylic acid complex, which can be adapted for inhibition assays .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics between the compound and the enzyme active site.

- Structural studies : Co-crystallize the compound with the enzyme (e.g., using X-ray crystallography in ) to map binding interactions .

Q. How can computational modeling enhance the design of this compound derivatives for targeted biological activity?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites. provides ligand structural data for similar thiazolidine-carboxylic acids, which can inform docking parameterization .

- Quantum mechanical (QM) calculations : Optimize geometry and calculate electrostatic potential surfaces (EPS) to identify reactive sites for derivatization.

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes over time to assess stability and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.